![molecular formula C16H13N3O2 B2373943 N-([2,3'-bipyridin]-3-ylmethyl)furan-3-carboxamide CAS No. 1904012-00-5](/img/structure/B2373943.png)

N-([2,3'-bipyridin]-3-ylmethyl)furan-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

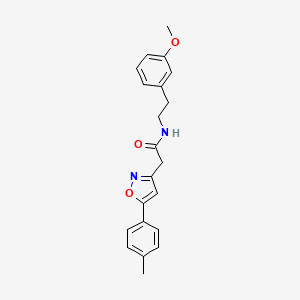

N-([2,3’-bipyridin]-3-ylmethyl)furan-3-carboxamide is a furan-carboxamide derivative . Furan-carboxamide derivatives are known to be potent inhibitors of the influenza A H5N1 virus . The compound is characterized by the presence of a furan ring, a bipyridinyl group, and a carboxamide group .

Synthesis Analysis

The synthesis of furan-carboxamide derivatives involves several steps. The vapor phase decarboxylation of furfural in the presence of palladium and charcoal gives furan . 1,3-Butadiene can be converted to furan by copper-catalyzed oxidation . Under non-aqueous acidic conditions, 1,4-diketones undergo cyclization followed by dehydration to give furans . The specific synthesis process for N-([2,3’-bipyridin]-3-ylmethyl)furan-3-carboxamide is not available in the retrieved data.Aplicaciones Científicas De Investigación

Antibacterial Activity

Furan derivatives, including “N-([2,3’-bipyridin]-3-ylmethyl)furan-3-carboxamide”, have shown significant antibacterial activity . They have been used to create numerous innovative antibacterial agents to combat microbial resistance . The furan nucleus is an essential synthetic technique in the search for new drugs .

Antimicrobial Drugs

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics. They have been employed as medicines in a number of distinct disease areas . There is an urgent need to find new antimicrobial compounds to treat multi-resistant illnesses with distinct mechanisms of action .

Anti-inflammatory and Analgesic Activity

Furan has a variety of therapeutic advantages, such as anti-inflammatory, analgesic . The furan-based amide derivative has been explored with help of computational methods and molecular docking studies .

Anti-protozoal Activity

Furan also exhibits anti-protozoal activity . This makes it a potential candidate for the development of drugs against diseases caused by protozoa.

Antidepressant and Anti-anxiolytic Activity

Furan derivatives have been found to have antidepressant and anti-anxiolytic effects . This opens up possibilities for the development of new drugs for mental health disorders.

Anti-parkinsonian and Anti-glaucoma Activity

Furan derivatives have shown potential in the treatment of Parkinson’s disease and glaucoma . This suggests that they could be used in the development of new treatments for these conditions.

Antihypertensive Activity

Furan derivatives have also been found to have antihypertensive effects . This could lead to the development of new drugs for the treatment of high blood pressure.

Anti-aging and Anticancer Activity

Furan derivatives have shown potential in anti-aging and anticancer treatments . This suggests that they could be used in the development of new treatments for these conditions.

Direcciones Futuras

The future directions for N-([2,3’-bipyridin]-3-ylmethyl)furan-3-carboxamide could involve further exploration of its potential as an inhibitor of the influenza A H5N1 virus . Additionally, more research could be conducted to fully elucidate its synthesis process, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Safety and hazard assessments would also be crucial for its potential applications.

Propiedades

IUPAC Name |

N-[(2-pyridin-3-ylpyridin-3-yl)methyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c20-16(14-5-8-21-11-14)19-10-13-4-2-7-18-15(13)12-3-1-6-17-9-12/h1-9,11H,10H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGVNUYIOZDINDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(C=CC=N2)CNC(=O)C3=COC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([2,3'-bipyridin]-3-ylmethyl)furan-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzonitrile](/img/structure/B2373861.png)

![N-[(4-methylphenyl)methyl]-2-[[2-oxo-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2373867.png)

![N-(3-chloro-4-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2373869.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-amine](/img/structure/B2373870.png)

![8-Azaspiro[4.5]decan-2-ylmethyl acetate](/img/structure/B2373871.png)

![tert-butyl N-[1-(hydrazinecarbonyl)but-3-yn-1-yl]carbamate](/img/structure/B2373872.png)

![Methyl 2-[2-[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2373875.png)

![N-[1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-yl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2373876.png)

![2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2373880.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2373882.png)